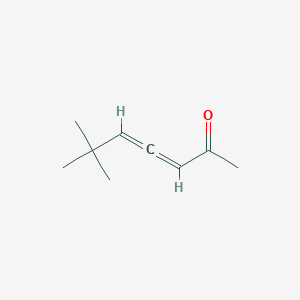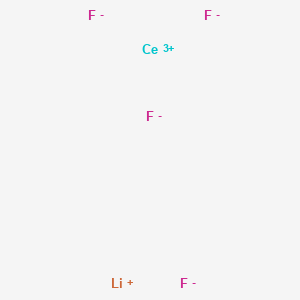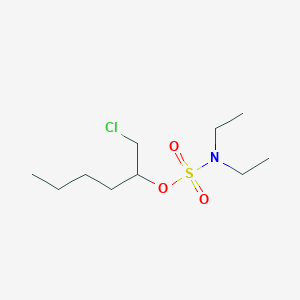![molecular formula C11H11NO4 B14354999 2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal CAS No. 92708-82-2](/img/structure/B14354999.png)
2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal is an organic compound with the molecular formula C10H9NO4 It is a derivative of butanal, where the aldehyde group is conjugated with a hydroxy-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and butanal. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanoic acid.
Reduction: 2-[(2-Hydroxy-5-aminophenyl)methylidene]butanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Hydroxy-5-methoxyphenyl)methylidene]butanal
- 2-[(2-Hydroxy-5-aminophenyl)methylidene]butanal
- 2-[(2-Hydroxy-5-chlorophenyl)methylidene]butanal
Uniqueness
2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
92708-82-2 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
2-[(2-hydroxy-5-nitrophenyl)methylidene]butanal |
InChI |
InChI=1S/C11H11NO4/c1-2-8(7-13)5-9-6-10(12(15)16)3-4-11(9)14/h3-7,14H,2H2,1H3 |
Clé InChI |
AOPDPFMZUNCBKR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC1=C(C=CC(=C1)[N+](=O)[O-])O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


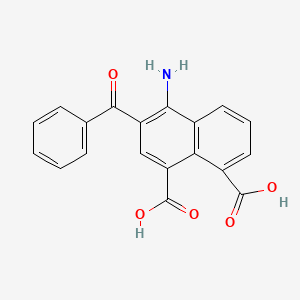
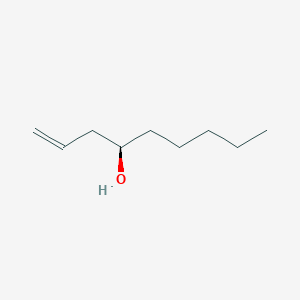
![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
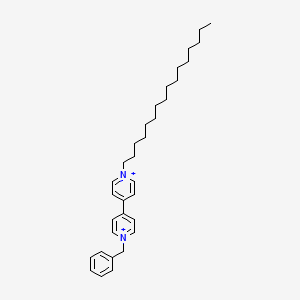
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
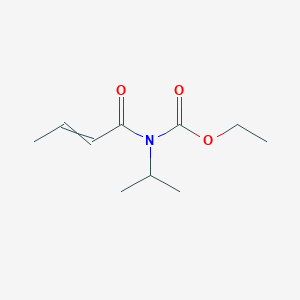
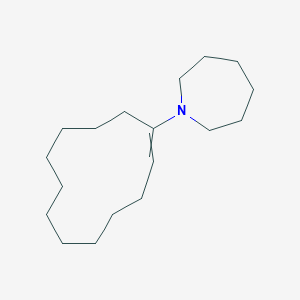
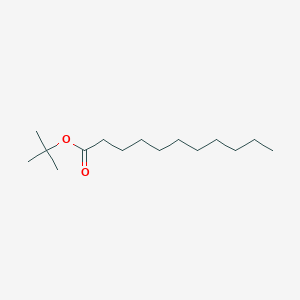
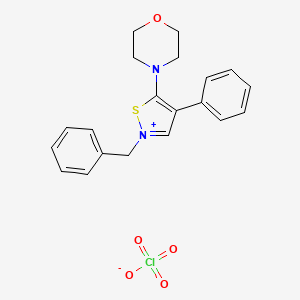
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
